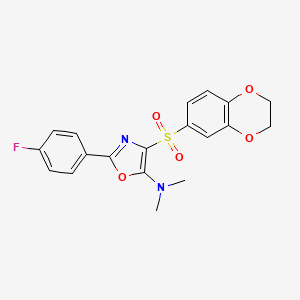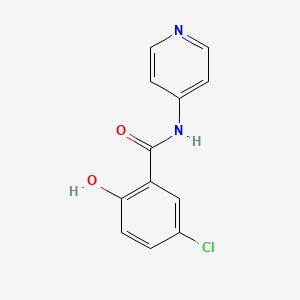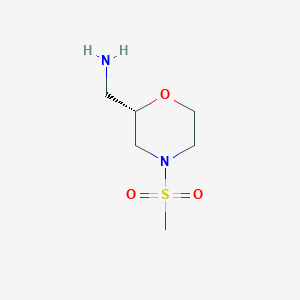
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine is a chemical compound characterized by the presence of a morpholine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Methylsulfonyl)-2-morpholinemethanamine typically involves the reaction of morpholine with methylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, where the reagents are carefully controlled to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-(Methylsulfonyl)-2-morpholinemethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The methylsulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality, commonly used as a dietary supplement.
2-(Methylsulfonyl)ethanol: Another compound with a methylsulfonyl group, used in organic synthesis.
Uniqueness
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine is unique due to its specific structural features, including the morpholine ring and the stereochemistry at the 2-position. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1353897-63-8 |
|---|---|
Molecular Formula |
C6H14N2O3S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
[(2S)-4-methylsulfonylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C6H14N2O3S/c1-12(9,10)8-2-3-11-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
InChI Key |
JYDKRSKRMGGEBM-LURJTMIESA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCO[C@H](C1)CN |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


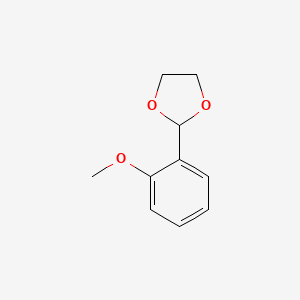
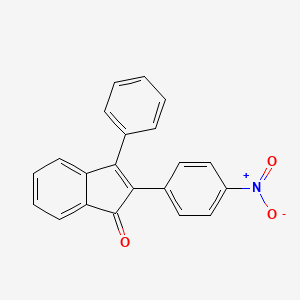
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
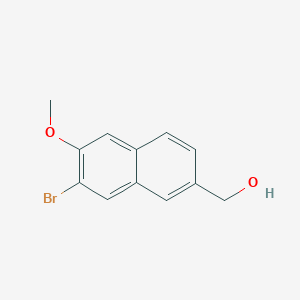
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)

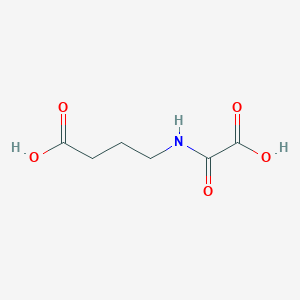

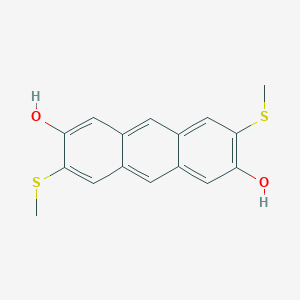
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

